molecular formula C19H40 B579067 2,6,10,14-Tetramethylpentadecane-D40 CAS No. 16416-35-6

2,6,10,14-Tetramethylpentadecane-D40

Cat. No.: B579067
CAS No.: 16416-35-6
M. Wt: 308.773
InChI Key: XOJVVFBFDXDTEG-DZIYOUSZSA-N
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Description

2,6,10,14-Tetramethylpentadecane-D40, also known as pristane, is a branched alkane with the molecular formula C19H40. It is a saturated hydrocarbon that is commonly found in mineral oils and biological systems. This compound is known for its stability and resistance to oxidation, making it useful in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6,10,14-Tetramethylpentadecane-D40 can be synthesized through several methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced as a byproduct of petroleum refining. The process involves the catalytic cracking of heavy hydrocarbons, followed by distillation to isolate the desired compound .

Mechanism of Action

The mechanism of action of 2,6,10,14-Tetramethylpentadecane-D40 involves its interaction with biological membranes and immune cells. It can induce inflammation and immune responses by activating macrophages and other immune cells. The molecular targets include toll-like receptors and other pattern recognition receptors on immune cells .

Comparison with Similar Compounds

Properties

IUPAC Name

1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-octacosadeuterio-2,6,10,14-tetrakis(trideuteriomethyl)pentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D,17D,18D,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJVVFBFDXDTEG-DZIYOUSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107955
Record name Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16416-35-6
Record name Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16416-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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